molecular formula C31H29N3O3 B251779 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide

货号 B251779
分子量: 491.6 g/mol
InChI 键: YINRBBIFLFJTOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide, also known as BGB-324, is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors that are involved in a variety of cellular processes, including cell survival, proliferation, migration, and invasion. Axl is overexpressed in many types of cancer and is associated with poor prognosis, making it an attractive target for cancer therapy.

作用机制

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide binds to the kinase domain of Axl and inhibits its activity. Axl activation leads to the activation of several downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which promote cell survival, proliferation, migration, and invasion. Inhibition of Axl by N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide leads to decreased activation of these pathways and subsequent inhibition of cellular processes that contribute to cancer progression.
Biochemical and Physiological Effects:
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide decreases cell proliferation, migration, and invasion, and induces apoptosis in cancer cells. In vivo studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide suppresses tumor growth and metastasis, and enhances the efficacy of chemotherapy and radiation therapy. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has also been shown to modulate the tumor microenvironment by decreasing the recruitment of immunosuppressive cells and increasing the infiltration of cytotoxic T cells.

实验室实验的优点和局限性

One advantage of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide is that it specifically targets the Axl receptor tyrosine kinase, which is overexpressed in many types of cancer and is associated with poor prognosis. Another advantage is that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. One limitation of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide is that it may not be effective in all types of cancer, as the expression of Axl is variable among different types of tumors. Another limitation is that the optimal dosing and scheduling of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide in combination with other treatments is not yet fully understood.

未来方向

Several future directions for research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide include:
1. Clinical trials to evaluate the safety and efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide in combination with chemotherapy and radiation therapy in patients with cancer.
2. Studies to identify biomarkers that predict response to N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide, which may help to guide patient selection and treatment strategies.
3. Development of more potent and selective Axl inhibitors that may have improved efficacy and fewer side effects.
4. Investigation of the role of Axl in other diseases, such as autoimmune disorders and infectious diseases, and the potential use of Axl inhibitors in these conditions.
5. Studies to understand the mechanisms of resistance to Axl inhibitors and the development of strategies to overcome resistance.

合成方法

The synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been described in several publications. One method involves the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with 3-(benzyloxy)benzoyl chloride in the presence of a base, followed by purification through column chromatography. Another method involves the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with 3-(benzyloxy)benzoic acid in the presence of a coupling reagent, followed by purification through recrystallization.

科学研究应用

N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide inhibits Axl activation and downstream signaling pathways, leading to decreased cell proliferation, migration, and invasion. In vivo studies have shown that N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide suppresses tumor growth and metastasis in several types of cancer, including breast, lung, pancreatic, and ovarian cancer. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

属性

分子式

C31H29N3O3

分子量

491.6 g/mol

IUPAC 名称

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C31H29N3O3/c35-30(26-12-7-13-29(22-26)37-23-24-8-3-1-4-9-24)32-27-14-16-28(17-15-27)33-18-20-34(21-19-33)31(36)25-10-5-2-6-11-25/h1-17,22H,18-21,23H2,(H,32,35)

InChI 键

YINRBBIFLFJTOK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5

规范 SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。